molecular formula C22H29FN2O B6002765 2-[4-[(3-Fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

2-[4-[(3-Fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

Cat. No.: B6002765
M. Wt: 356.5 g/mol
InChI Key: FXKWZDWWRGVOJY-UHFFFAOYSA-N
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Description

2-[4-[(3-Fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-Fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a fluorophenyl compound . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-[4-[(3-Fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(3-Fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(4-Bromophenyl)methyl]-1-(3-chlorophenyl)piperazin-2-yl]ethanol
  • 3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

2-[4-[(3-Fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both fluorophenyl and phenylpropyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O/c23-21-10-4-8-20(16-21)17-24-13-14-25(22(18-24)11-15-26)12-5-9-19-6-2-1-3-7-19/h1-4,6-8,10,16,22,26H,5,9,11-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKWZDWWRGVOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC(=CC=C2)F)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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